molecular formula C4H5ClO4 B8672313 Methoxycarbonylmethyl chloroformate CAS No. 96204-72-7

Methoxycarbonylmethyl chloroformate

Cat. No.: B8672313
CAS No.: 96204-72-7
M. Wt: 152.53 g/mol
InChI Key: RGCVUGJDFHZPKZ-UHFFFAOYSA-N
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Description

Methoxycarbonylmethyl chloroformate (CAS 916325-80-9), also known as methyl oxalyl chloride or methyl chloro(oxo)acetate, is a reactive acylating agent with the molecular formula C₃H₃ClO₃ and a molecular weight of 122.50 g/mol . It is structurally characterized by a chloroformate group (-OCOCl) attached to a methoxycarbonylmethyl moiety (-CH₂COOCH₃). This compound is primarily used in organic synthesis to introduce methoxycarbonylmethyl groups into target molecules, enabling the formation of esters, carbamates, and amides under mild conditions . Its reactivity and applications are influenced by the electron-withdrawing methoxycarbonyl group, which enhances its electrophilicity compared to simpler alkyl chloroformates.

Properties

CAS No.

96204-72-7

Molecular Formula

C4H5ClO4

Molecular Weight

152.53 g/mol

IUPAC Name

methyl 2-carbonochloridoyloxyacetate

InChI

InChI=1S/C4H5ClO4/c1-8-3(6)2-9-4(5)7/h2H2,1H3

InChI Key

RGCVUGJDFHZPKZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COC(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Chloroformates

Molecular Structure and Physical Properties

The table below compares Methoxycarbonylmethyl chloroformate with structurally related chloroformates:

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features
Methoxycarbonylmethyl C₃H₃ClO₃ 122.50 Chloroformate + methoxycarbonyl group
Methyl chloroformate C₂H₃ClO₂ 94.49 Simple methyl ester of chloroformic acid
Ethyl chloroformate C₃H₅ClO₂ 108.52 Ethyl ester with longer alkyl chain
Dichloromethyl chloroformate C₂HCl₃O₂ 163.39 Two chlorine atoms on methyl group
2-Phenoxyethyl chloroformate C₉H₉ClO₃ 200.62 Phenoxyethyl group for aromatic interactions

Key Observations :

  • This compound has a higher molecular weight than methyl and ethyl chloroformates due to the additional oxygen and carbonyl group .
  • Dichloromethyl chloroformate exhibits increased electrophilicity from electron-withdrawing chlorine atoms, whereas Methoxycarbonylmethyl derives reactivity from its carbonyl group .
Acylating Efficiency
  • This compound reacts with nucleophiles (e.g., amines, alcohols) to form carbamates or esters. Its methoxycarbonyl group stabilizes transition states, enabling reactions under milder conditions compared to methyl chloroformate .
  • Methyl chloroformate (MeOCOCl) is widely used for carboxymethylation but requires careful pH control to avoid hydrolysis .
  • Ethyl chloroformate (EtOCOCl) offers slower reaction kinetics than methyl derivatives, making it preferable for stepwise syntheses .
Derivatization Performance
  • In automated derivatization for metabolomics, methyl and ethyl chloroformates are favored for rapid reactions (1–2 minutes), whereas bulkier derivatives like menthyl chloroformate show lower efficiency . Methoxycarbonylmethyl’s polar group may improve solubility in aqueous media, though this remains underexplored.

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